molecular formula C5H2BrClN4 B1267455 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90914-41-3

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1267455
CAS No.: 90914-41-3
M. Wt: 233.45 g/mol
InChI Key: MDFHFCAMBZNSLV-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound with the molecular formula C5H2BrClN4 It is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . This compound interacts with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . Additionally, this compound has been shown to interact with other proteins involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects underscore the compound’s potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2/cyclin A2, forming hydrogen bonds with key residues such as Leu83, which are critical for the enzyme’s activity . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is stable under standard laboratory conditions and can be stored at low temperatures to prevent degradation . Over time, its effects on cellular function may change, particularly in long-term studies. For example, prolonged exposure to this compound may lead to adaptive responses in cells, such as changes in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully monitoring the compound’s stability and activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to drug metabolism and detoxification. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is highly permeable to cell membranes and can readily enter cells . Once inside, it may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . The subcellular localization of this compound influences its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of pyrazolo[3,4-d]pyrimidine derivatives. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification through column chromatography and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It is investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. Studies have explored its activity against various cancer cell lines and its potential as an anti-inflammatory agent .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Comparison with Similar Compounds

  • 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
  • 3-Bromo-4-fluoro-1H-pyrazolo[3,4-d]pyrimidine

Comparison: Compared to similar compounds, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFHFCAMBZNSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321105
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90914-41-3
Record name 90914-41-3
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Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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